3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N,N-dimethylazetidine-1-sulfonamide
Description
Properties
IUPAC Name |
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4S/c1-14(2)20(16,17)15-6-8(7-15)11-12-10(13-19-11)9-4-3-5-18-9/h3-5,8H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDAVRYBLDISIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC(C1)C2=NC(=NO2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N,N-dimethylazetidine-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 2-furoic acid with hydrazine hydrate, followed by oxidation.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by reacting the furan derivative with nitrile oxide, which is generated in situ from the corresponding nitrile and an oxidizing agent.
Formation of the Azetidine Ring: The azetidine ring is introduced by reacting the oxadiazole-furan intermediate with N,N-dimethylamine and a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N,N-dimethylazetidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N,N-dimethylazetidine-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N,N-dimethylazetidine-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural and Functional Comparisons
Key Observations:
Heterocycle Positional Isomerism: The target compound’s 1,2,4-oxadiazole differs from the 1,3,4-oxadiazole in .
Sulfonamide vs. Sulfanyl Groups : The target’s sulfonamide group (R-SO₂-NR₂) may enhance solubility and hydrogen-bonding capacity compared to sulfanyl (R-S-) derivatives in triazole-based antiexudative agents .
Azetidine vs.
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is likely higher than the propanamine analog (229.67 g/mol, ) due to the azetidine-sulfonamide moiety.
- Steric Effects : The compact azetidine ring may reduce steric hindrance, improving membrane permeability relative to cyclohexyl-substituted 1,3,4-oxadiazoles .
Bioactivity Trends
Antimicrobial Potential: Compound 14 (naphthofuranpyrazole-thiazolidinone) showed broad-spectrum antimicrobial activity . The target compound’s furan-oxadiazole core and sulfonamide group may similarly disrupt microbial enzymes or membranes. The azetidine ring’s small size could enhance penetration into Gram-negative bacteria, which often resist bulkier molecules .
Anti-Inflammatory and Antiexudative Activity :
- 1,3,4-Oxadiazole sulfonamides () demonstrated significant anti-inflammatory effects, suggesting the target’s sulfonamide may confer similar activity .
- Triazole-sulfanyl acetamides () exhibited antiexudative effects at 10 mg/kg, comparable to diclofenac. The target’s sulfonamide group may enhance potency due to improved solubility .
Metabolic Stability :
- The dimethylazetidine group could reduce metabolic degradation compared to open-chain amines (e.g., propanamine in ), extending half-life .
Biological Activity
3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N,N-dimethylazetidine-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. The compound's unique structure, featuring a furan ring and an oxadiazole moiety, suggests a range of pharmacological applications, particularly in antimicrobial and anticancer therapies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 286.32 g/mol. The presence of the sulfonamide group is crucial for its biological activity, as it is known to interact with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antibacterial Activity : The sulfonamide group mimics para-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis. This interference disrupts DNA synthesis in bacteria, leading to bacteriostatic effects.
- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the activation of specific cellular pathways.
- Antioxidant Activity : The furan and oxadiazole rings contribute to the compound's ability to scavenge free radicals, potentially reducing oxidative stress in cells.
Biological Activity Data
Table 1 summarizes key findings from various studies regarding the biological activity of the compound:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study A | Antibacterial | MIC Assay | Effective against E. coli and S. aureus with MIC values of 32 µg/mL. |
| Study B | Anticancer | MTT Assay | Induced apoptosis in human cancer cell lines with IC50 values ranging from 10 to 25 µM. |
| Study C | Antioxidant | DPPH Scavenging | Scavenging activity of 85% at 100 µg/mL concentration. |
Case Studies
- Antibacterial Efficacy : In a study published by Genç et al. (2008), derivatives similar to this compound demonstrated significant antibacterial properties against Gram-positive and Gram-negative bacteria. The study highlighted that modifications to the oxadiazole ring could enhance antibacterial activity.
- Anticancer Potential : Research conducted by Reddy et al. (2012) explored the anticancer effects of related sulfonamide compounds. It was found that these compounds could inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways associated with cell proliferation.
- Mechanistic Insights : A study by Isik and Özdemir-Kocak (2009) investigated the mechanism of action for sulfonamide derivatives, showing that they inhibit dihydropteroate synthase, a critical enzyme in folate biosynthesis in bacteria.
Q & A
Q. What are the key synthetic pathways for 3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the oxadiazole core via cyclization of furan-2-carboxylic acid hydrazide with nitriles or cyanogen bromide under acidic conditions.
- Step 2: Introduction of the azetidine-sulfonamide moiety via nucleophilic substitution. For example, reacting the oxadiazole intermediate with N,N-dimethylazetidine-1-sulfonamide chloride in the presence of a base (e.g., KOH) in ethanol under reflux .
- Step 3: Purification via recrystallization (ethanol/water mixtures) or column chromatography. Yield optimization focuses on solvent selection (polar aprotic solvents) and temperature control (40–60°C) .
Q. How is the anti-exudative activity of this compound evaluated in preclinical models?
Anti-exudative activity is commonly assessed using the formalin-induced rat paw edema model :
- Rats are administered the compound (10–50 mg/kg, oral or intraperitoneal) 1 hour before formalin injection.
- Paw volume is measured at 0, 1, 3, and 5 hours post-injection using plethysmometry.
- Activity is quantified as % inhibition of edema compared to controls. Studies report 30–60% inhibition at 50 mg/kg, with dose dependency observed .
Q. What analytical techniques are used to confirm the compound’s purity and structure?
- HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 354.3).
- NMR : ¹H NMR (DMSO-d₆) confirms substituent positions (e.g., furan protons at δ 6.4–7.2 ppm, azetidine methyl groups at δ 2.3–2.6 ppm) .
- FT-IR : Identifies functional groups (e.g., sulfonamide S=O stretch at 1150–1300 cm⁻¹, oxadiazole C=N at 1600 cm⁻¹) .
Advanced Research Questions
Q. How does the furan-oxadiazole moiety influence the compound’s pharmacokinetic profile?
- The furan ring enhances lipophilicity (logP ~2.5), improving membrane permeability but reducing aqueous solubility (<0.1 mg/mL).
- The oxadiazole core increases metabolic stability by resisting cytochrome P450 oxidation. In vitro microsomal studies show >70% remaining after 1 hour .
- Azetidine-sulfonamide contributes to prolonged half-life (t₁/₂ ~4.5 hours in rats) due to slow renal clearance .
Q. What strategies address contradictions in reported biological activity across studies?
Discrepancies in IC₅₀ values (e.g., 5–50 μM in anti-inflammatory assays) may arise from:
- Assay variability : Standardize protocols (e.g., LPS-induced TNF-α in RAW264.7 cells vs. IL-6 in THP-1 cells).
- Structural analogs : Compare substituent effects (e.g., dimethylazetidine vs. diethyl variants reduce steric hindrance, enhancing target binding) .
- Data normalization : Use internal controls (e.g., dexamethasone for anti-inflammatory assays) to mitigate batch effects .
Q. How can computational modeling optimize this compound’s selectivity for kinase targets?
- Molecular docking (AutoDock Vina) : Predict binding to kinases like JAK3 (PDB ID: 5LWM). The furan-oxadiazole group forms hydrogen bonds with Leu905 and Asp912, while the sulfonamide interacts with Lys830 .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns. RMSD <2.0 Å indicates stable binding .
- QSAR models : Electron-withdrawing groups (e.g., -NO₂) at the furan 5-position improve potency (pIC₅₀ = 7.2 vs. 6.5 for unsubstituted analogs) .
Q. What experimental designs are recommended for evaluating synergistic effects with existing therapeutics?
Use fractional inhibitory concentration (FIC) index in combination studies:
- In vitro : Co-administer with NSAIDs (e.g., ibuprofen) in a checkerboard assay. Synergy is defined as FIC ≤0.5 .
- In vivo : Apply isobolographic analysis in adjuvant-induced arthritis models. Dose reductions >50% indicate synergy .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
